molecular formula C18H18N2O3S2 B2735896 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide CAS No. 868676-30-6

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide

Cat. No.: B2735896
CAS No.: 868676-30-6
M. Wt: 374.47
InChI Key: IKOKIJMYTXKGGD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide is an organic compound that features a benzenesulfonyl group, a cyanoethylsulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the cyanoethylsulfanyl group: This step involves the reaction of a suitable thiol with acrylonitrile under basic conditions to form the cyanoethylsulfanyl group.

    Amidation reaction: The final step involves the reaction of the intermediate compounds with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The cyanoethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[2-(2-hydroxyethylsulfanyl)phenyl]propanamide
  • 3-(benzenesulfonyl)-N-[2-(2-methoxyethylsulfanyl)phenyl]propanamide
  • 3-(benzenesulfonyl)-N-[2-(2-aminomethylsulfanyl)phenyl]propanamide

Uniqueness

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide is unique due to the presence of the cyanoethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c19-12-6-13-24-17-10-5-4-9-16(17)20-18(21)11-14-25(22,23)15-7-2-1-3-8-15/h1-5,7-10H,6,11,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOKIJMYTXKGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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